4-chloro-2-iodo-N-methylaniline hydrochloride
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Overview
Description
4-chloro-2-iodo-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClIN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms, and the amino group is methylated and protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-N-methylaniline hydrochloride typically involves multiple steps:
Halogenation: The starting material, 2-iodoaniline, undergoes chlorination to introduce the chlorine atom at the 4-position.
Methylation: The amino group is methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The final step involves the protonation of the methylated amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for halogenation and methylation reactions, and efficient purification techniques such as recrystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-N-methylaniline hydrochloride can undergo various types of chemical reactions:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-2-iodo-N-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-N-methylaniline hydrochloride depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylaniline hydrochloride
- 2-iodo-N-methylaniline hydrochloride
- 4-chloro-N-methylaniline hydrochloride
Uniqueness
4-chloro-2-iodo-N-methylaniline hydrochloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
2648962-50-7 |
---|---|
Molecular Formula |
C7H8Cl2IN |
Molecular Weight |
304 |
Purity |
95 |
Origin of Product |
United States |
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